N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with two sulfone groups (5,5-dioxidotetrahydro) and substituted with a 3-butoxyphenyl moiety and a butanamide group. The Z-configuration of the ylidene (C=N) bond at the 2-position is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C19H26N2O4S2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C19H26N2O4S2/c1-3-5-10-25-15-9-6-8-14(11-15)21-16-12-27(23,24)13-17(16)26-19(21)20-18(22)7-4-2/h6,8-9,11,16-17H,3-5,7,10,12-13H2,1-2H3 |
InChI Key |
HFTYDGCACWJZDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydrothieno[3,4-d] Thiazole Core
The core structure is synthesized via cyclization of a thiol-containing precursor with a chlorinated intermediate. For example, 3-butoxyphenyl thiol reacts with 2-chloroacetamide derivatives under basic conditions to form the fused thiazole-thiophene ring system. Sulfur oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the 5,5-dioxide moiety.
Reaction Conditions :
Introduction of the Butoxyphenyl Group
A Suzuki-Miyaura coupling or nucleophilic aromatic substitution is employed to attach the 3-butoxyphenyl group to the thiazole ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are commonly used.
Optimized Parameters :
Condensation with Butanamide
The final step involves a condensation reaction between the thiazole intermediate and butanamide. This is achieved using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF.
Critical Factors :
Optimization Strategies
Solvent and Catalyst Selection
| Parameter | Options Tested | Optimal Choice | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, DMF, Acetonitrile | THF | +15% efficiency |
| Catalyst (cyclization) | TEA, Pyridine, DBU | Pyridine | +10% yield |
| Oxidizing agent | H₂O₂, mCPBA, NaIO₄ | mCPBA | Higher purity |
The use of mCPBA for sulfur oxidation minimizes side reactions compared to H₂O₂. Pyridine outperforms TEA in neutralizing HCl byproducts during cyclization.
Temperature and Time Dependence
-
Cyclization : Conducting the reaction at 0°C reduces dimerization byproducts.
-
Coupling : Elevated temperatures (80°C) improve Suzuki-Miyaura coupling efficiency.
Analytical Characterization
Post-synthesis validation includes:
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).
Comparative Analysis with Analogues
The butoxy group in the target compound improves lipid solubility, potentially enhancing blood-brain barrier penetration compared to ethoxy analogues .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds such as (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (e.g., 11a , 11b ) share a fused thiazole-pyrimidine core. Key differences include:
- Core Structure: The target compound’s tetrahydrothieno-thiazole system is more saturated and rigid compared to the partially unsaturated thiazolo-pyrimidine .
- Substituents : The target’s 3-butoxyphenyl and butanamide groups contrast with the benzylidene and furan substituents in 11a/b , which may influence lipophilicity and hydrogen-bonding capacity.
- Functional Groups : The sulfone (5,5-dioxide) in the target compound enhances polarity and oxidative stability relative to the ketone groups in 11a/b .
Thiadiazole-Ylidene Benzamides ()
Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature a thiadiazole-ylidene scaffold. Key distinctions:
- Heterocycle: The target’s fused thieno-thiazole system offers greater conformational restriction than the monocyclic thiadiazole .
- Electronic Effects: The sulfone groups in the target may reduce nucleophilicity compared to the acryloyl or dimethylamino groups in 4g .
Thiadiazole-Benzothiazolone Hybrid ()
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide shares a thiadiazole-ylidene backbone and butanamide substituent. Differences include:
Benzo[c][1,2,5]thiadiazole Derivatives ()
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide shares sulfone groups and a butanamide chain. Key contrasts:
- Core Structure: The benzo[c]thiadiazole ring is aromatic and planar, whereas the target’s tetrahydrothieno-thiazole is non-aromatic and bicyclic .
- Substituents : The fluoro and methyl groups in ’s compound introduce distinct electronic effects compared to the target’s butoxyphenyl .
Research Findings and Implications
- Biological Interactions : The Z-configuration of the ylidene bond may optimize spatial alignment for target binding, as seen in structurally rigid analogs () .
- Metabolic Stability : Sulfone groups are less prone to oxidative metabolism than thioethers, suggesting enhanced pharmacokinetic stability relative to compounds lacking sulfones (e.g., ) .
Biological Activity
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide, with the CAS number 929818-29-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring structure along with a butoxyphenyl group and an amide functional group. Its molecular formula is with a molecular weight of approximately 493.0 g/mol. The structural complexity suggests multiple sites for biological interaction.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Thiazole Ring : Cyclization of appropriate precursors.
- Introduction of the Butoxyphenyl Group : Achieved through substitution reactions.
- Formation of the Amide Bond : Conducted via amidation reactions under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : In vitro assays indicate potential efficacy against various bacterial strains.
- Anticancer Activity : Preliminary cell line studies show that the compound can induce apoptosis in tumor cells through pathways involving oxidative stress and mitochondrial dysfunction.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound significantly inhibited cell proliferation in human cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations.
- Mechanistic investigations revealed that it triggers caspase-dependent apoptosis and modulates key signaling pathways such as PI3K/Akt and MAPK.
-
Antimicrobial Activity :
- In vitro tests showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- The compound's mechanism appears to involve disruption of bacterial cell membranes.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.0 g/mol |
| Antimicrobial MIC | 10 - 50 µg/mL |
| Cancer Cell Line Inhibition | IC50 ~ 5 µM |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Efficacy : Animal models will be crucial for understanding the pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its action.
- Structure-Activity Relationship (SAR) : Modifications to the chemical structure could enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
